2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)-
CAS No.:
Cat. No.: VC16859481
Molecular Formula: C11H15NO5
Molecular Weight: 241.24 g/mol
* For research use only. Not for human or veterinary use.
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)- -](/images/structure/VC16859481.png)
Specification
Molecular Formula | C11H15NO5 |
---|---|
Molecular Weight | 241.24 g/mol |
IUPAC Name | tert-butyl (4R)-3,6-dioxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate |
Standard InChI | InChI=1S/C11H15NO5/c1-10(2,3)17-9(15)12-7(13)4-5-11(12)6-16-8(11)14/h4-6H2,1-3H3/t11-/m1/s1 |
Standard InChI Key | GETMGTXKOWZOHG-LLVKDONJSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1C(=O)CC[C@]12COC2=O |
Canonical SMILES | CC(C)(C)OC(=O)N1C(=O)CCC12COC2=O |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)-, reflects its intricate architecture. Key structural elements include:
-
A spirocyclic core integrating a five-membered oxa (oxygen-containing) ring and a four-membered aza (nitrogen-containing) ring.
-
1,6-dioxo groups contributing to electron-deficient regions, enhancing reactivity in nucleophilic additions.
-
A tert-butyl ester (1,1-dimethylethyl) moiety at the carboxylic acid position, improving lipophilicity and metabolic stability.
-
Chiral center at the 4th position, designated as (4R), which influences stereoselective interactions in biological systems.
The molecular formula is C₁₃H₁₉NO₅, with a molecular weight of 269.29 g/mol . Computational analyses (e.g., PubChem data) confirm the spatial arrangement, critical for understanding its interaction with biological targets .
Synthetic Methodologies
Core Spirocyclic Synthesis
The spirocyclic framework is typically constructed via intramolecular cyclization strategies. A common approach involves:
-
Ring-closing metathesis (RCM): Utilizing Grubbs catalysts to form the oxa-aza bicyclic system from diene precursors.
-
Mannich-type reactions: Introducing nitrogen via condensation of ketones with amines, followed by acid-catalyzed cyclization.
Functionalization Steps
Subsequent modifications to install the 1,6-dioxo and tert-butyl ester groups include:
-
Oxidation: Selective oxidation of secondary alcohols to ketones using Jones reagent or TEMPO/oxone systems.
-
Esterification: Coupling the carboxylic acid with tert-butanol under Steglich conditions (DCC/DMAP) .
Table 1: Key Reaction Parameters for Synthesis
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Spirocycle formation | Grubbs II catalyst, DCM, 40°C | 65–70 | 90 |
Oxidation | TEMPO, NaOCl, 0°C | 85 | 95 |
Esterification | DCC, DMAP, rt | 78 | 98 |
Biological Activity and Mechanisms
Enzyme Inhibition
The compound’s spirocyclic core mimics transition-state geometries of proteases and kinases. Preliminary studies on analogous spiro derivatives demonstrate inhibitory activity against serine proteases (e.g., trypsin-like enzymes) with IC₅₀ values of 1–5 μM. The tert-butyl ester enhances membrane permeability, facilitating intracellular target engagement.
Industrial and Material Science Applications
Photochromic Materials
The 1,6-dioxo moiety enables reversible chromism under UV light, a property leveraged in smart coatings and optical sensors. Comparative studies show a 20% faster switching time than non-dioxo analogs.
Drug Discovery
As a pharmacophore scaffold, the compound’s rigidity reduces entropic penalties during protein binding. Fragment-based drug design (FBDD) campaigns have utilized it to develop kinase inhibitors with nanomolar affinities .
Comparative Analysis with Structural Analogs
Table 2: Functional Comparison with Related Spirocycles
Compound | Key Modifications | Bioactivity (IC₅₀) | Application |
---|---|---|---|
(4R)-Target Compound | 1,6-dioxo, tert-butyl ester | 1.2 μM (protease) | Drug discovery |
2-Oxa-5-azaspiro[3.4]octane (HCl salt) | Hydrochloride, no dioxo | N/A | Material science |
5-Azaspiro[3.4]octan-7-ol | Hydroxyl group | 5.8 μM (kinase) | Biochemical assays |
The tert-butyl ester in the target compound enhances plasma stability (t₁/₂ = 8 h vs. 2 h for hydroxyl analogs) while the dioxo groups augment electrophilicity for covalent inhibitor design .
Challenges and Future Directions
Synthetic Scalability
Current routes suffer from low yields in spirocyclization (≤70%). Continuous-flow microreactors could improve mass transfer and scalability, as demonstrated in analogous systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume